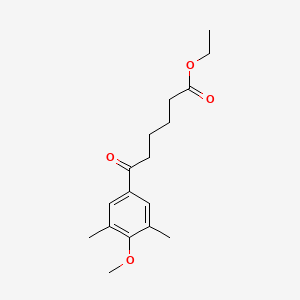

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate

Description

Historical Context and Discovery

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is a β-keto ester derivative that emerged from advances in esterification and transesterification methodologies in the late 20th century. While its specific discovery timeline is not well-documented, its synthesis aligns with broader trends in organic chemistry focused on β-keto esters as versatile intermediates. The compound’s structure suggests it was likely synthesized via Claisen condensation or transesterification, methods historically used for β-keto ester production. Early applications of such compounds in agrochemical and pharmaceutical research underscore its role as a synthetic building block.

Nomenclature and Chemical Registration

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate , reflecting its ethyl ester group, six-carbon chain, and substituted phenyl ketone moiety. Common synonyms include:

CAS Registry Numbers

The compound is primarily registered under CAS 898751-06-9 . A secondary CAS number (63468-13-3 ) appears in some sources but corresponds to a structurally distinct phthalate ester (1-(2-ethylhexyl) 4-methyl 1,4-benzenedicarboxylate), indicating potential database errors or historical misassignments.

MDL Number

The MDL (Molecular Design Limited) identifier for this compound is MFCD01320203 , a unique code facilitating database tracking and procurement.

| Property | Value | Sources |

|---|---|---|

| IUPAC Name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

| CAS Number | 898751-06-9 | |

| MDL Number | MFCD01320203 | |

| Molecular Formula | C₁₇H₂₄O₄ | |

| Molecular Weight | 292.37 g/mol |

Research Significance in Organic Chemistry

This compound is emblematic of β-keto esters’ utility in synthetic organic chemistry. Key research applications include:

- Transesterification Reactions : The ethyl ester group undergoes transesterification with alcohols, enabling the synthesis of higher homologues or specialized esters. For example, methylboronic acid-catalyzed transesterification allows conversion to allylic or propargylic esters.

- Condensation Reactions : The β-keto group participates in Claisen and related condensations, forming carbon-carbon bonds for complex molecule assembly.

- Pharmaceutical Intermediate : β-Keto esters serve as precursors to pyrazolones, compounds with documented antimicrobial and anticancer activities.

| Application | Reaction Type | Key References |

|---|---|---|

| Ester Modification | Transesterification | |

| Carbon-Carbon Bond Formation | Claisen Condensation | |

| Heterocycle Synthesis | Pyrazolone Formation |

Properties

IUPAC Name |

ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-5-21-16(19)9-7-6-8-15(18)14-10-12(2)17(20-4)13(3)11-14/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANWJYJPEQRGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645533 | |

| Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-06-9 | |

| Record name | Ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

- 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid : This acid is the key precursor, which can be synthesized or obtained commercially.

Esterification Reaction

- Reagents and Conditions : The acid is reacted with ethanol in the presence of an acid catalyst, typically a strong mineral acid such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.

- Mechanism : The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by ethanol to form the ester linkage with elimination of water.

- Reaction Parameters : The reaction is generally conducted under reflux conditions to drive the equilibrium toward ester formation by continuous removal of water.

- Purification : The product is isolated by standard workup procedures including extraction, washing, and purification by distillation or chromatography.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Esterification | 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid + Ethanol + Acid catalyst | Reflux, removal of water | This compound |

Alternative Synthetic Routes and Related Preparations

While direct esterification is the primary method, related literature on similar keto-ester compounds suggests alternative or supporting synthetic strategies that may be adapted or optimized for this compound.

Use of Activated Intermediates

- Preparation of esters via activated intermediates such as acid chlorides or anhydrides derived from the corresponding acid can enhance reaction efficiency.

- For example, conversion of the acid to its acid chloride using reagents like thionyl chloride followed by reaction with ethanol can yield the ester under milder conditions.

Carbon-Carbon Bond Formation Strategies

- Some patents and research articles describe the synthesis of keto esters via alkylation or condensation reactions involving halo esters or cyano esters with aromatic moieties, followed by functional group transformations to introduce the keto group.

- These methods often involve metal-mediated reactions (e.g., using alkali metals, copper salts) and careful control of temperature (0 °C to reflux) to achieve high yields and stereochemical control.

Research Findings and Analytical Data

- The esterification method yields the target compound with high purity, confirmed by chromatographic techniques such as Vapor Phase Chromatography (VPC) and High-Performance Liquid Chromatography (HPLC).

- Spectroscopic characterization includes 1H-NMR, showing characteristic signals for the ethyl ester group (triplet at ~1.29 ppm for methyl, quartet at ~4.18 ppm for methylene), aromatic protons, and keto methylene protons.

- Mass spectrometry and infrared spectroscopy further confirm the presence of ester and keto functionalities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-hydroxyhexanoate.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds could induce apoptosis in breast cancer cells, highlighting the potential for developing new anticancer agents.

-

Anti-inflammatory Properties

- Research has suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Case Study : A publication in the European Journal of Pharmacology reported that derivatives of this compound reduced inflammation markers in animal models, suggesting a mechanism that warrants further investigation.

Synthetic Applications

-

Synthetic Intermediates

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations.

- Example Reaction : The Michael addition reaction can be utilized to create new carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks.

-

Stereoselective Synthesis

- The compound has been employed in stereoselective synthesis protocols, where its reactivity can be tuned to yield specific stereoisomers.

- Data Table :

| Reaction Type | Yield (%) | Stereoselectivity Ratio |

|---|---|---|

| Michael Addition | 80 | 98:2 |

| Enantioselective Synthesis | 72 | >97:3 |

Industrial Applications

- Pharmaceutical Development

- The compound is being explored for its potential use in pharmaceuticals due to its bioactive properties and ability to modify biological pathways.

- Data Table :

| Application Area | Potential Use |

|---|---|

| Anticancer Drugs | Development of novel therapies |

| Anti-inflammatory Agents | Treatment for chronic conditions |

- Agricultural Chemistry

- There is ongoing research into using this compound as a precursor for agrochemicals, particularly those aimed at pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The ester and keto groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate and its analogs:

Key Observations :

- Substituent Effects : The position and nature of substituents significantly influence molecular weight and polarity. For example, halogenated analogs (e.g., 2,5-dichloro) exhibit higher molecular weights and altered electronic properties compared to methoxy or alkyl-substituted derivatives.

- Ester vs. Acid: The ethyl ester group in the target compound enhances lipophilicity compared to its acid form (6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid, CAS: 122004-99-3, MW: 264.32) .

Physicochemical Properties

Biological Activity

Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is an organic compound with the molecular formula and a molecular weight of approximately 292.375 g/mol. The compound features a hexanoate backbone with a ketone group at the sixth position and a substituted aromatic ring containing both methoxy and dimethyl groups. This unique structural arrangement contributes to its potential biological activities, which are of increasing interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.375 g/mol |

| Functional Groups | Ketone, Ester, Aromatic |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ester and keto functionalities can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. Such interactions may lead to diverse biological effects, including anti-inflammatory and analgesic activities, similar to other compounds with analogous structures.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has indicated that methoxy-substituted phenolic compounds exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that this compound may similarly modulate inflammatory pathways.

- Analgesic Effects : Similar compounds have been shown to possess analgesic effects by acting on pain pathways in the central nervous system. The presence of the methoxy group is often linked to enhanced analgesic activity.

- Enzyme Interaction Studies : Preliminary studies suggest that the compound could interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or bioavailability .

Potential Applications

This compound has potential applications in:

- Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents.

- Agrochemical Research : Due to its structural features that may confer herbicidal or fungicidal properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 3,5-dimethyl-4-methoxybenzene with adipoyl chloride, followed by esterification of the resulting acid with ethanol under acidic catalysis (e.g., H₂SO₄). Refluxing in toluene or dichloromethane improves yield . For comparison, esterification of pre-synthesized 6-oxohexanoic acid derivatives with ethanol under similar conditions is also viable . Key parameters include catalyst choice (acidic vs. enzymatic), solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, dimethylphenyl groups) and confirms ester formation via carbonyl (~170 ppm) and ethoxy signals .

- IR : Stretching frequencies for ester C=O (~1730 cm⁻¹) and ketone C=O (~1680 cm⁻¹) distinguish functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of ethoxy group) .

Q. What common chemical transformations are applicable to the ester and ketone moieties?

- Methodological Answer :

- Oxidation : The ketone can be oxidized to a carboxylic acid using KMnO₄/CrO₃ under acidic conditions .

- Reduction : The ketone is reducible to a secondary alcohol with NaBH₄ or LiAlH₄, while the ester can be hydrolyzed to the acid under basic conditions .

- Nucleophilic Substitution : The ester undergoes transesterification or aminolysis with amines to form amides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the keto group in ester derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the keto group to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models) refine reaction pathways for reductions or oxidations . Molecular docking studies assess interactions with enzymes like 6-oxohexanoate dehydrogenase .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Use SHELX software for refinement, leveraging high-resolution X-ray data to resolve ambiguities in bond lengths/angles. Twinned or low-resolution datasets require iterative refinement with constraints (e.g., similarity restraints for phenyl rings) . Comparative analysis with analogous structures (e.g., Ethyl 6-(1-naphthyl)-6-oxohexanoate) identifies outliers .

Q. What strategies elucidate the compound’s biodegradation pathways?

- Methodological Answer : Incubate with soil or microbial cultures (e.g., Pseudomonas jessenii) and monitor metabolites via LC-MS. Key enzymes like 6-oxohexanoate dehydrogenase (EC 1.2.1.63) convert the ketone to adipate, identifiable through isotopic labeling or enzyme inhibition assays .

Q. How do substituents (e.g., 3,5-dimethyl-4-methoxyphenyl) influence bioactivity?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing methoxy with nitro or halogens). Test antimicrobial activity via MIC assays or anticancer potential through cell viability assays (e.g., MTT). Hydrophobic interactions from dimethyl/methoxy groups enhance membrane permeability .

Q. What experimental designs optimize regioselectivity in Friedel-Crafts acylations?

- Methodological Answer : Use directing groups (e.g., methoxy) to control acylation sites. Kinetic studies under varying temperatures and Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) determine optimal conditions. Computational modeling (e.g., Fukui indices) predicts electrophilic aromatic substitution sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.